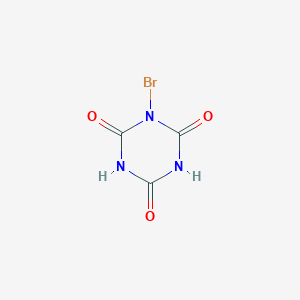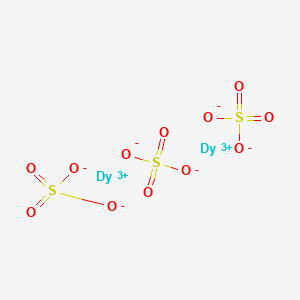
Tin-115
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin-115 is a radioactive isotope of tin that has a half-life of approximately 20 minutes. It is primarily used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Tin-115 is one of the magnetically active isotopes of tin used in NMR spectroscopy. Despite the common use of the 119Sn nucleus due to its abundance and properties, Tin-115 is still relevant in this field. NMR spectroscopy involving Tin-115 is used to study the structure and bonding in tin compounds, particularly in organotin and inorganic tin compounds (Wrackmeyer, 1985).
2. Decay Studies and Nuclear Physics
Research on the decay of Tin-115, specifically its transformation to Te115, contributes to understanding nuclear physics and gamma-radiation. Studies have determined the energy and intensity measurements of nuclear gamma-radiations and assisted in constructing decay schemes, providing insights into nuclear reactions and their properties (Reising & Pate, 1965).
3. Laser Spectroscopy
Tin-115 has been studied using laser spectroscopy to measure isotope shifts and hyperfine splittings. This research aids in understanding the electronic and nuclear properties of tin isotopes. The precision of these measurements allows for a deeper insight into atomic structures and elemental behaviors (Baird et al., 1983).
4. Astrophysics and Cosmochemistry
The isotopic composition of tin, including Tin-115, is significant in astrophysics and cosmochemistry. Accurate measurements of isotope abundances aid in understanding stellar processes and the nucleosynthetic origin of elements. This knowledge is crucial for studying isotopic anomalies in meteorites and the broader cosmos (Rosman, Loss, & Laeter, 1984).
5. Nuclear Medicine and Radiopharmaceuticals
Although not directly related to Tin-115, research on isotopes like Tin-117m, which shares properties with Tin-115, has implications in nuclear medicine. This includes developing radiopharmaceuticals for diagnosis and therapy, particularly in bone scintigraphy and radiotherapy of bone tumors (Srivastava et al., 1985).
Propriétés
Numéro CAS |
14191-72-1 |
|---|---|
Nom du produit |
Tin-115 |
Formule moléculaire |
Sn |
Poids moléculaire |
114.903345 g/mol |
Nom IUPAC |
tin-115 |
InChI |
InChI=1S/Sn/i1-4 |
Clé InChI |
ATJFFYVFTNAWJD-AHCXROLUSA-N |
SMILES isomérique |
[115Sn] |
SMILES |
[Sn] |
SMILES canonique |
[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







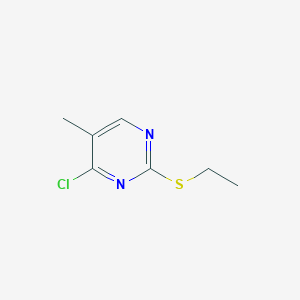
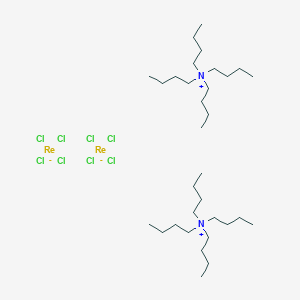
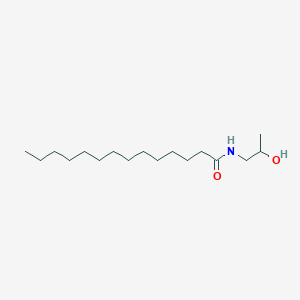
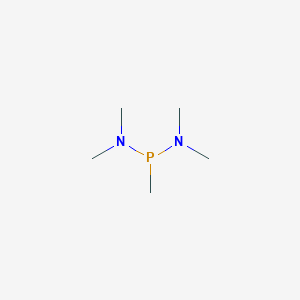
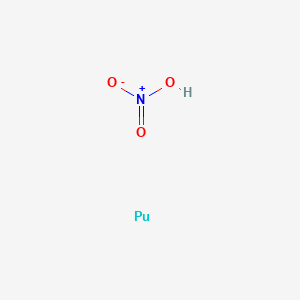
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)

